molecular formula C3H5N3O B12052847 Isoxazole-3,5-diamine CAS No. 412301-06-5

Isoxazole-3,5-diamine

Cat. No.: B12052847
CAS No.: 412301-06-5
M. Wt: 99.09 g/mol
InChI Key: IBIBVXBQQRMTRC-UHFFFAOYSA-N
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Description

Isoxazole-3,5-diamine is a heterocyclic compound that contains an isoxazole ring with two amino groups attached at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid can lead to the formation of isoxazole rings . Additionally, microwave-assisted synthesis has been reported to be effective for regioselective synthesis of isoxazole-linked compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper (I) or ruthenium (II) in cycloaddition reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Isoxazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the use of tert-butyl nitrite or isoamyl nitrite enables efficient synthesis of substituted isoxazoles from aldoximes and alkynes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can lead to the formation of nitro derivatives, while substitution reactions can yield various substituted isoxazoles .

Scientific Research Applications

Isoxazole-3,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar ring structure but without the amino groups.

    Oxazole: An analog with the nitrogen atom in a different position.

    Pyrrole: An analog without the oxygen atom.

    Furan: An analog without the nitrogen atom.

Uniqueness

Isoxazole-3,5-diamine is unique due to the presence of amino groups at specific positions on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,2-oxazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(5)7-6-2/h1H,5H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIBVXBQQRMTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511257
Record name 1,2-Oxazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412301-06-5
Record name 1,2-Oxazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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